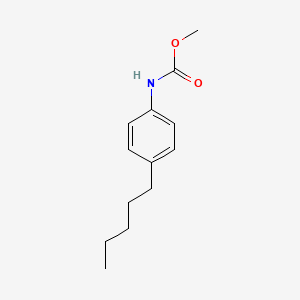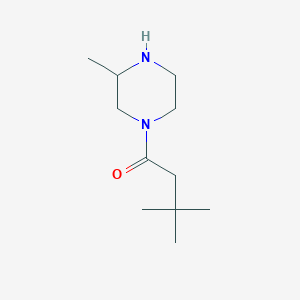![molecular formula C10H11N3O2 B6334527 (2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid CAS No. 149704-63-2](/img/structure/B6334527.png)
(2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the aromatic pyrrolo[2,3-c]pyridine ring system. The presence of the amino and carboxylic acid groups could also lead to the formation of intramolecular hydrogen bonds, which could affect the overall shape and properties of the molecule .Chemical Reactions Analysis
The amino and carboxylic acid groups in this compound are likely to be reactive. The amino group can act as a nucleophile in reactions, while the carboxylic acid group can undergo reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could result in the compound being acidic. The compound is also likely to be polar due to the presence of the amino and carboxylic acid groups .Scientific Research Applications
Chemistry and Properties
The chemistry and properties of compounds related to "(2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid" are extensively studied for their potential applications. These compounds, including pyridine derivatives, exhibit a range of important properties such as spectroscopic characteristics, magnetic properties, and biological and electrochemical activities. Such research is crucial for identifying blind spots and suggesting potential areas of interest for further investigation, including unknown analogues of these compounds (Boča, Jameson, & Linert, 2011).
Biomedical Applications
The synthesis and physicochemical properties of poly-alpha-glutamic acid and poly-alpha-lysine highlight their suitability for various biomedical applications due to their water solubility, biodegradability, edibility, and non-toxic nature. This makes them promising candidates for biomedical materials, drug delivery carriers, and biological adhesives (Shih, Van, & Shen, 2004).
Kinase Inhibitors
The scaffold of pyrazolo[3,4-b]pyridine, similar to the structure of "this compound", is utilized extensively in the design of kinase inhibitors due to its ability to interact with kinases through multiple binding modes. This versatility makes it a key element in many patents for kinase inhibition, suggesting its significance in the development of new therapeutic agents (Wenglowsky, 2013).
Central Nervous System (CNS) Acting Drugs
Research identifies functional chemical groups, including those found in "this compound", as potential lead molecules for the synthesis of compounds with CNS activity. These heterocycles, containing nitrogen, sulfur, and oxygen, form a large class of organic compounds with effects ranging from depression to euphoria to convulsion, highlighting their potential in CNS drug development (Saganuwan, 2017).
Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-(1H-pyrrolo[2,3-c]pyridin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-8(10(14)15)3-6-4-13-9-5-12-2-1-7(6)9/h1-2,4-5,8,13H,3,11H2,(H,14,15)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMJEEWBYMCJQL-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CN2)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC2=C1C(=CN2)C[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7R,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride](/img/structure/B6334469.png)


![(1R,2R,3R,5R)-Ethyl-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride](/img/structure/B6334496.png)






![8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B6334542.png)
